

Application Notes: Determining AUY922 (Luminespib) IC50 and GI50 Values in Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Auy922

Cat. No.: B608687

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Introduction

AUY922, also known as Luminespib or NVP-**AUY922**, is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3][4] By inhibiting the ATP-binding pocket in the N-terminal domain of HSP90, **AUY922** leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.[3] These application notes provide a comprehensive overview of **AUY922**'s activity in various cancer cell lines and detailed protocols for determining its IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Mechanism of Action

AUY922's primary mechanism of action is the potent inhibition of HSP90 α and HSP90 β . [2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. Key client proteins include receptor tyrosine kinases (e.g., VEGFR, PDGFR), signaling intermediates (e.g., Akt, phospho-Akt), and cell cycle regulators (e.g., Cdk4, Cdk6).[1][4] The depletion of these proteins results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth and angiogenesis.[4][5] A hallmark of HSP90 inhibition by **AUY922** is the concomitant upregulation of HSP70, which serves as a pharmacodynamic marker of target engagement.[4][6]

Data Presentation: **AUY922** IC50 and GI50 Values

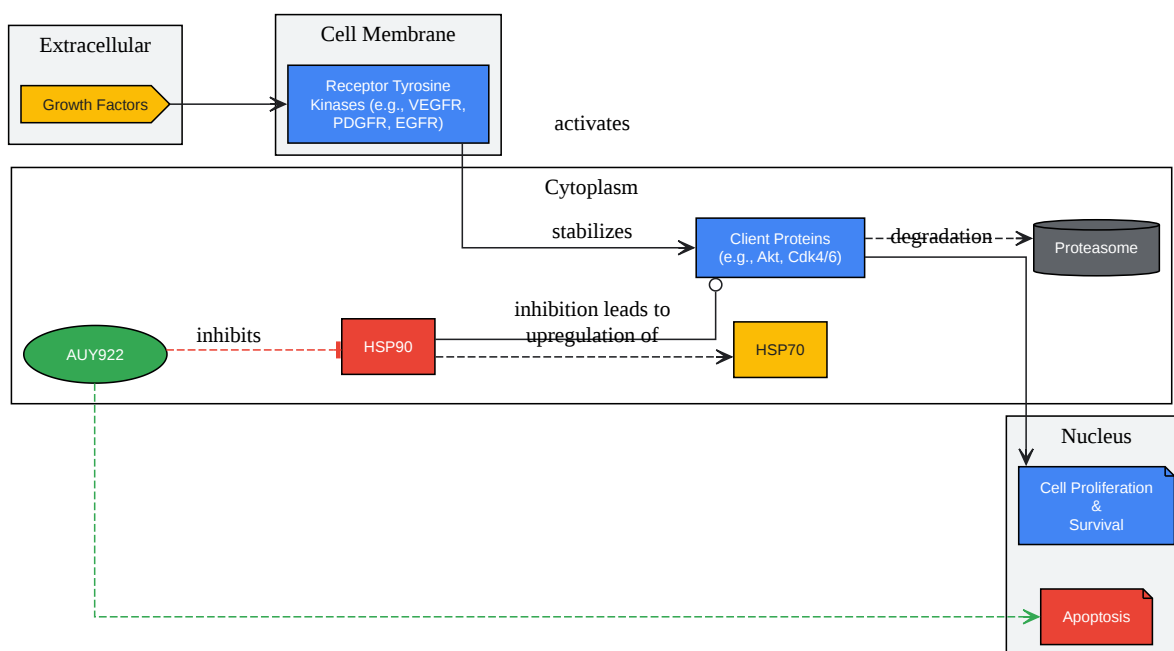
The anti-proliferative activity of **AUY922** has been demonstrated across a wide range of human cancer cell lines, with GI50 values typically in the low nanomolar range.[5][6]

Cell Line	Cancer Type	IC50 (nM)	GI50 (nM)	Reference
Breast Cancer				
BT-474	Breast Carcinoma	-	3	[6][7]
MCF-7	Breast Adenocarcinoma	-	4	[6]
MDA-MB-231	Breast Adenocarcinoma	-	4	[6]
SK-BR-3	Breast Adenocarcinoma	-	4	[6]
T-47D	Breast Ductal Carcinoma	-	4	[6]
MDA-MB-468	Breast Adenocarcinoma	-	8	[6]
MDA-MB-157	Breast Carcinoma	-	126	[6][7]
Gastric Cancer				
NCI-N87	Gastric Carcinoma	2 - 40	~2 - 40	[1][2]
Non-Small Cell Lung Cancer (NSCLC)				
H1299	NSCLC	2850	-	[8][9]
41 NSCLC Cell Lines	NSCLC	< 100 (for all)	-	[10]
Ovarian Cancer				
A2780	Ovarian Carcinoma	1	-	[11]

Pancreatic Cancer				
Pancreatic Cancer Cell Lines	Pancreatic Cancer	10	-	[11]
Adult T-cell Leukemia-Lymphoma (ATL)				
ATL-related cell lines	ATL	12.5 - 25.0	-	[4]

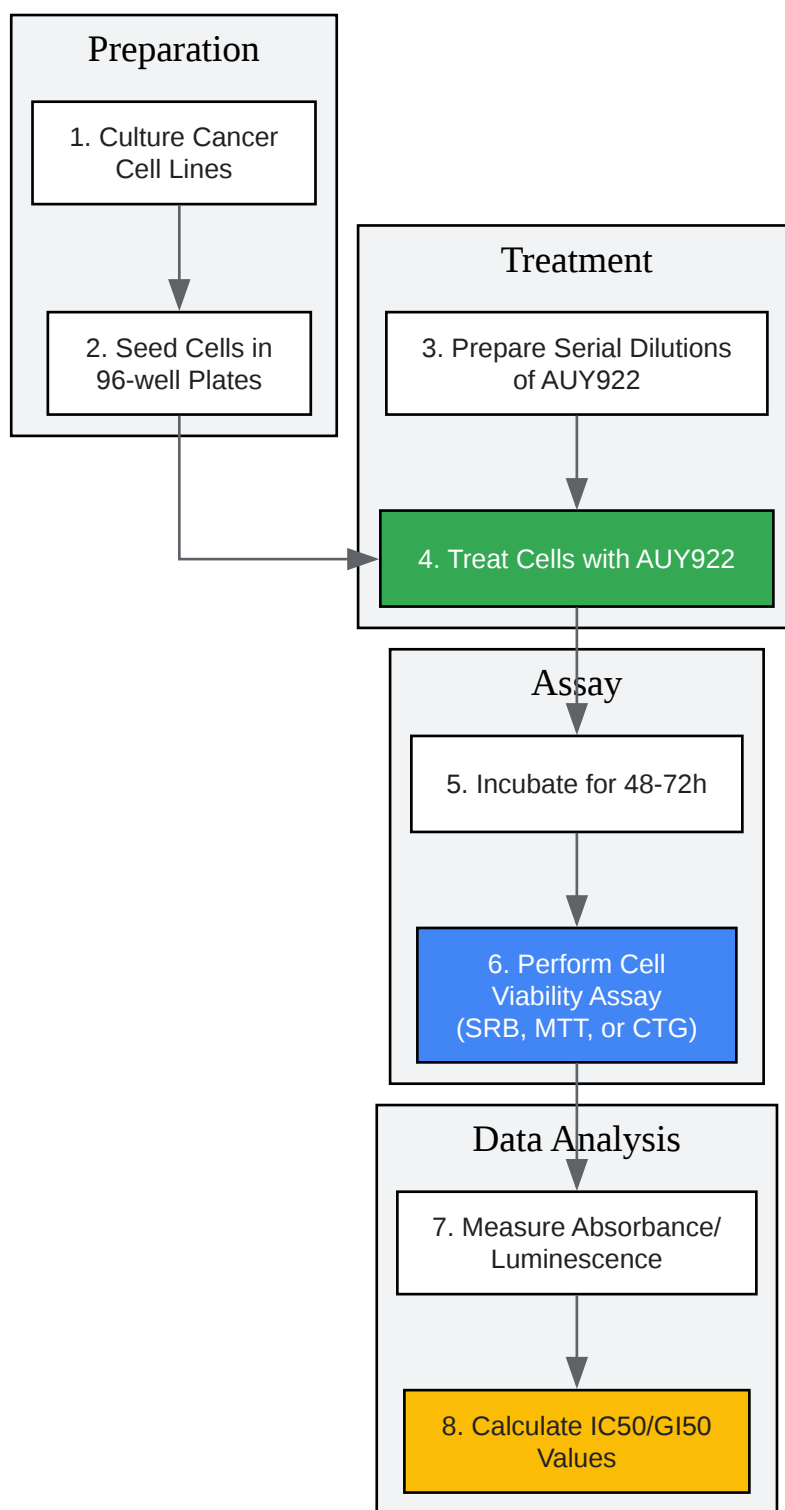
Note: IC50 and GI50 values can vary between studies due to differences in experimental conditions (e.g., assay type, incubation time, cell density).

Mandatory Visualizations



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Caption: **AUY922** inhibits HSP90, leading to client protein degradation and apoptosis.



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Caption: Workflow for determining **AUY922** IC₅₀/GI₅₀ values in cancer cell lines.

Experimental Protocols

Detailed methodologies for commonly used assays to determine the IC₅₀ and GI₅₀ values of **AUY922** are provided below.

Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.^{[12][13]}

Materials:

- Cancer cell lines
- Complete cell culture medium
- **AUY922** (dissolved in DMSO)
- 96-well flat-bottom plates
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Acetic acid, 1% (v/v)
- Tris base solution, 10 mM
- Microplate spectrophotometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium and incubate for 24 hours.^[13]
- Compound Treatment: Prepare serial dilutions of **AUY922** in complete medium. Replace the medium in the wells with 100 µL of the respective **AUY922** dilutions. Include vehicle control wells (DMSO) and blank wells (medium only).^[13]

- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[13]
- Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the culture medium and incubate at 4°C for 1 hour to fix the cells.[13]
- Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA. Air dry the plates completely.[13]
- SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
- Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye. Air dry the plates completely.[13]
- Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13]
- Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[13]
- Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the **AUY922** concentration and use non-linear regression to determine the IC₅₀/GI₅₀ value.[14]

Protocol 2: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **AUY922** (dissolved in DMSO)
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.[\[3\]](#)
- Drug Treatment: Treat cells with various concentrations of **AUY922** for a specified period (e.g., 72 hours).[\[3\]](#)
- MTT Addition: Add MTT reagent to each well.[\[3\]](#)
- Incubation: Incubate the plate to allow for formazan formation.[\[3\]](#)
- Solubilization: Solubilize the formazan crystals.[\[3\]](#)
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[\[3\]](#)
- Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50/GI50 value through non-linear regression analysis.[\[14\]](#)

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[\[15\]](#)[\[16\]](#)

Materials:

- Cancer cell lines
- Complete cell culture medium

- **AUY922** (dissolved in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent
- Luminometer

Procedure:

- Cell Seeding: Prepare opaque-walled 96-well plates with cells in culture medium (100 μ L per well).[16]
- Compound Treatment: Add the test compound (**AUY922**) to the experimental wells and incubate according to the culture protocol.[16]
- Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
- Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 μ L of reagent to 100 μ L of medium).[16]
- Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]
- Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
- Luminescence Measurement: Record the luminescence using a luminometer.[16]
- Data Analysis: Determine the IC50/GI50 value by plotting the luminescent signal against the log of the compound concentration and performing a non-linear regression analysis.[14]

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